molecular formula C12H10FNO B12994738 (4-(3-Fluoropyridin-2-yl)phenyl)methanol

(4-(3-Fluoropyridin-2-yl)phenyl)methanol

Cat. No.: B12994738
M. Wt: 203.21 g/mol
InChI Key: AMDUGMYDXBKEBA-UHFFFAOYSA-N
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Description

(4-(3-Fluoropyridin-2-yl)phenyl)methanol is a distinct organic compound characterized by a phenylmethanol core substituted with a 3-fluoropyridine (B146971) group. Its chemical structure brings together two important pharmacophores, suggesting its potential utility in various research and development domains.

Chemical and Physical Properties

PropertyValue
CAS Number 1349717-63-0
Molecular Formula C12H10FNO
Molecular Weight 203.21 g/mol
MDL Number MFCD20233304

This data is compiled from publicly available chemical supplier information. bldpharm.comresearchgate.net

The structure of this compound situates it at the intersection of two significant areas of organic chemistry: fluoropyridines and phenylmethanols.

Fluoropyridine Chemistry: The pyridine (B92270) ring is a fundamental heterocyclic scaffold found in a vast number of pharmaceuticals and agrochemicals. The introduction of a fluorine atom onto the pyridine ring can profoundly alter the molecule's physicochemical properties. Fluorine's high electronegativity can influence the pKa of the pyridine nitrogen, affecting its basicity and interaction with biological targets. Furthermore, the carbon-fluorine bond is exceptionally strong, often enhancing metabolic stability. researchgate.net The development of new methods for the synthesis of fluoropyridines remains an active area of research.

Phenylmethanol Chemistry: The phenylmethanol, or benzyl (B1604629) alcohol, motif is also a prevalent feature in many biologically active compounds and is a crucial intermediate in organic synthesis. The hydroxyl group can act as a handle for further functionalization or can participate in hydrogen bonding interactions, which is critical for molecular recognition at biological targets. The synthesis of chiral phenylmethanol derivatives is of particular importance in the preparation of enantiomerically pure pharmaceuticals.

While specific, publicly documented examples of the direct use of this compound in the synthesis of complex molecules are not extensively detailed in readily available literature, its structure strongly suggests its role as a valuable building block. The presence of multiple reactive sites—the hydroxyl group on the methanol (B129727) moiety and the fluoropyridinyl and phenyl rings—allows for a variety of chemical transformations.

This compound can serve as a precursor in multi-step synthetic pathways. For instance, the hydroxyl group can be oxidized to an aldehyde or a carboxylic acid, or it can be used in ether or ester linkages. The aromatic rings can undergo further substitution reactions, allowing for the construction of more elaborate molecular frameworks. The strategic placement of the fluoropyridine and phenylmethanol groups makes it a desirable intermediate for creating libraries of compounds for screening in drug discovery and materials science.

There is a growing and significant interest in the scientific community in developing and utilizing functionalized pyridine and phenylmethanol scaffolds. The pyridine moiety is considered a "privileged scaffold" in medicinal chemistry due to its presence in numerous FDA-approved drugs. Its ability to improve water solubility and act as a hydrogen bond acceptor makes it a desirable component in drug design. bldpharm.com

The direct functionalization of pyridine C-H bonds is a key area of research, aiming for more efficient and atom-economical synthetic routes. The development of novel methods to introduce various functional groups onto the pyridine ring allows chemists to fine-tune the electronic and steric properties of molecules to optimize their activity and selectivity for specific biological targets. The combination of these scaffolds, as seen in this compound, provides a versatile platform for the generation of new chemical entities with potential applications across the chemical sciences.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C12H10FNO

Molecular Weight

203.21 g/mol

IUPAC Name

[4-(3-fluoropyridin-2-yl)phenyl]methanol

InChI

InChI=1S/C12H10FNO/c13-11-2-1-7-14-12(11)10-5-3-9(8-15)4-6-10/h1-7,15H,8H2

InChI Key

AMDUGMYDXBKEBA-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(N=C1)C2=CC=C(C=C2)CO)F

Origin of Product

United States

Advanced Synthetic Methodologies for 4 3 Fluoropyridin 2 Yl Phenyl Methanol and Its Analogs

Strategic Approaches to C-C Bond Formation Involving Pyridyl and Phenyl Moieties

The critical step in synthesizing the backbone of (4-(3-Fluoropyridin-2-yl)phenyl)methanol is the formation of the C-C bond between the 3-fluoropyridine (B146971) and the phenyl rings. Transition-metal-catalyzed cross-coupling reactions are the most powerful and widely employed methods for this purpose.

The Suzuki-Miyaura cross-coupling reaction stands out as a premier method for forging C(sp²)–C(sp²) bonds due to its mild reaction conditions, high functional group tolerance, and the commercial availability of a wide array of boronic acids and their derivatives. nih.gov The synthesis of the target compound can be effectively achieved by coupling a suitable pyridine (B92270) derivative with a phenylboronic acid derivative.

A typical approach involves the reaction of a halogenated 3-fluoropyridine, such as 2-bromo-3-fluoropyridine, with (4-(hydroxymethyl)phenyl)boronic acid. The reaction is catalyzed by a palladium(0) complex, which is often generated in situ from a palladium(II) precatalyst. The choice of ligand, base, and solvent system is critical for achieving high yields and purity.

The general catalytic cycle for the Suzuki-Miyaura coupling involves three key steps:

Oxidative Addition: The active Pd(0) catalyst reacts with the aryl halide (e.g., 2-bromo-3-fluoropyridine) to form a Pd(II) intermediate.

Transmetalation: The boronic acid, activated by a base, transfers its organic group to the palladium complex.

Reductive Elimination: The two organic moieties on the palladium complex couple, yielding the desired biaryl product and regenerating the Pd(0) catalyst.

The reactivity of the coupling partners is influenced by their electronic and steric properties. In this case, the electron-deficient nature of the pyridine ring can facilitate the oxidative addition step. The reactivity of aryl halides generally follows the order I > Br > OTf >> Cl. tcichemicals.com

Below is a table summarizing typical conditions for Suzuki-Miyaura couplings used to form aryl-pyridine bonds.

CatalystLigandBaseSolventTemp (°C)Yield (%)
Pd(dppf)Cl₂dppfNa₃PO₄Dioxane/H₂O65-10075-89
Pd(PPh₃)₄PPh₃K₂CO₃Toluene/H₂O9080-95
Pd(OAc)₂RuPhosK₃PO₄1,4-Dioxane10085-92

This table presents representative data compiled from various Suzuki-Miyaura cross-coupling procedures for aryl-pyridyl synthesis. nih.govclaremont.eduresearchgate.net dppf = 1,1'-Bis(diphenylphosphino)ferrocene; PPh₃ = Triphenylphosphine; RuPhos = 2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl.

Organometallic reagents provide a powerful alternative for constructing the benzylic alcohol functionality. One common strategy involves the addition of an organometallic species to an aldehyde. For the synthesis of this compound, this could be conceptualized in two main ways:

Formation of the Biaryl System First: A Suzuki coupling or a similar reaction can be used to synthesize 4-(3-fluoropyridin-2-yl)benzaldehyde. Subsequent addition of an organometallic reagent like methylmagnesium bromide or methyllithium would yield a chiral derivative, while reduction would yield the target compound itself (discussed in 2.2.1).

Generation of an Aryl Organometallic: This approach involves forming the aryl-pyridyl bond and then generating an organometallic species on the phenyl ring. For instance, 2-(4-bromophenyl)-3-fluoropyridine could be treated with an alkyllithium reagent (e.g., n-butyllithium) at low temperatures to undergo a lithium-halogen exchange, forming 4-(3-fluoropyridin-2-yl)phenyllithium. This highly reactive intermediate can then be quenched with an appropriate electrophile, such as formaldehyde, to directly install the hydroxymethyl group. d-nb.info

The use of organosodium reagents, prepared in continuous flow, has also been demonstrated for the metalation of methyl-substituted arenes, followed by reaction with electrophiles like aldehydes or epoxides to form benzylic alcohols. d-nb.info This methodology offers a scalable and efficient route for the synthesis of such compounds.

Functional Group Interconversions and Transformations of the Methanol (B129727) Moiety

Once the core this compound structure is assembled, the benzylic alcohol group serves as a versatile handle for further chemical modifications through reduction, oxidation, or derivatization.

The most direct route to this compound often involves the reduction of a corresponding carbonyl compound. This precursor, typically an aldehyde or a carboxylic acid ester, is synthesized first, often via a cross-coupling reaction as described previously.

Reduction of Aldehydes: 4-(3-Fluoropyridin-2-yl)benzaldehyde can be readily reduced to the target benzylic alcohol using mild reducing agents. Sodium borohydride (B1222165) (NaBH₄) in an alcoholic solvent like methanol or ethanol (B145695) is a common and highly effective choice for this transformation due to its selectivity for aldehydes and ketones. mdpi.com

Reduction of Carboxylic Acids and Esters: If the synthetic route yields a carboxylic acid or its ester derivative, a more powerful reducing agent is required. Lithium aluminum hydride (LiAlH₄) in an anhydrous ether solvent like THF is the classic choice for this reduction, efficiently converting the ester to the primary alcohol.

PrecursorReagentSolventTypical Conditions
AldehydeNaBH₄Methanol0 °C to room temp
EsterLiAlH₄THF0 °C to reflux
AldehydeH₂, Pd/CEthanolRoom temp, 1 atm H₂

This table provides a summary of common reductive methods for synthesizing benzylic alcohols.

The benzylic alcohol of this compound can be oxidized to access other important functional groups, primarily aldehydes and carboxylic acids. The choice of oxidant determines the final product.

Oxidation to Aldehydes: Mild oxidizing agents are used to stop the oxidation at the aldehyde stage. Common reagents include pyridinium (B92312) chlorochromate (PCC) in dichloromethane (DCM) or manganese dioxide (MnO₂), which is particularly effective for benzylic alcohols. nih.gov

Oxidation to Carboxylic Acids: Stronger oxidizing agents will convert the primary alcohol directly to a carboxylic acid. Potassium permanganate (KMnO₄) or chromic acid (generated from CrO₃ and H₂SO₄) are effective for this purpose.

Beyond oxidation, the hydroxyl group can be derivatized to form ethers or esters, which can be useful for modifying the compound's physicochemical properties or for use as protecting groups.

Stereoselective Synthesis and Chiral Resolution Strategies for Enantiomerically Pure Derivatives

While this compound itself is achiral, its derivatives, such as those where a hydrogen on the benzylic carbon is replaced by an alkyl or aryl group (e.g., 1-(4-(3-fluoropyridin-2-yl)phenyl)ethanol), are chiral. The synthesis of enantiomerically pure forms of these derivatives is often critical for pharmaceutical applications. nih.gov

Asymmetric synthesis aims to create a single enantiomer directly. Key strategies include:

Asymmetric Reduction: The prochiral ketone precursor, for example, 4'-(3-fluoropyridin-2-yl)acetophenone, can be reduced using chiral catalysts or reagents. Asymmetric hydrogenation using metal complexes with chiral ligands (e.g., Ru-BINAP) or enzymatic reductions can provide high enantioselectivity. google.com

Asymmetric Addition: The enantioselective addition of organometallic reagents (e.g., Grignard or organozinc reagents) to the corresponding aldehyde in the presence of a chiral ligand or catalyst can afford chiral secondary alcohols with high enantiomeric excess (ee). nih.gov

Chiral resolution is the process of separating a racemic mixture into its constituent enantiomers. wikipedia.org

Diastereomeric Salt Formation: This classical method involves reacting the racemic alcohol with a chiral resolving agent (a chiral acid like tartaric acid or mandelic acid) to form a pair of diastereomeric salts. wikipedia.org These diastereomers have different physical properties, such as solubility, allowing them to be separated by fractional crystallization. The resolving agent is then removed to yield the pure enantiomers.

Chiral Chromatography: High-performance liquid chromatography (HPLC) using a chiral stationary phase (CSP) is a powerful analytical and preparative technique for separating enantiomers. researchgate.netmdpi.com The differential interaction of the enantiomers with the chiral stationary phase leads to different retention times, enabling their separation.

MethodDescriptionAdvantages
Asymmetric HydrogenationReduction of a ketone using a chiral catalyst (e.g., Ir/L*) under H₂ pressure. google.comHigh efficiency and enantioselectivity (often >99% ee).
Diastereomeric CrystallizationFormation of diastereomeric salts with a chiral resolving agent, followed by separation. wikipedia.orgWell-established, scalable technique.
Chiral HPLCChromatographic separation of enantiomers on a chiral stationary phase. researchgate.netHigh resolution, applicable to a wide range of compounds.

This table summarizes key strategies for obtaining enantiomerically pure derivatives of benzylic alcohols.

Optimization of Reaction Conditions and Catalyst Systems for Enhanced Yield and Selectivity

The construction of the biaryl scaffold inherent to this compound is typically achieved through palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. This reaction involves the coupling of a pyridine derivative with a phenylboronic acid or ester derivative. The efficiency of this transformation is highly dependent on a multitude of interconnected parameters, including the choice of palladium catalyst, ligands, base, solvent, and reaction temperature.

Catalyst and Ligand Selection

The choice of the palladium catalyst and its associated ligand is a critical determinant of the reaction's success. While various palladium sources can be employed, the selection of the ligand is often more crucial in tuning the catalyst's reactivity and stability. Phosphine-based ligands are commonly utilized in Suzuki-Miyaura couplings due to their ability to stabilize the palladium center and facilitate the key steps of the catalytic cycle: oxidative addition, transmetalation, and reductive elimination.

For the synthesis of fluorinated biaryl compounds, the electronic and steric properties of the phosphine (B1218219) ligand can significantly influence the reaction outcome. Electron-rich and sterically bulky ligands are often preferred as they can promote the oxidative addition of the aryl halide and prevent catalyst deactivation.

A hypothetical screening of various palladium catalysts and ligands for the coupling of 2-bromo-3-fluoropyridine with (4-(hydroxymethyl)phenyl)boronic acid could yield results as summarized in the interactive table below. This data illustrates the profound impact of the catalyst-ligand combination on the reaction yield.

Table 1: Effect of Palladium Catalyst and Ligand on the Yield of this compound

Entry Palladium Catalyst (mol%) Ligand (mol%) Base Solvent Temperature (°C) Yield (%)
1 Pd(OAc)₂ (2) PPh₃ (4) K₂CO₃ Toluene/H₂O 100 45
2 Pd₂(dba)₃ (1) SPhos (2) K₃PO₄ 1,4-Dioxane/H₂O 110 85
3 Pd(PPh₃)₄ (5) - Na₂CO₃ DMF/H₂O 90 62

Note: This data is illustrative and based on general principles of Suzuki-Miyaura coupling reactions. Actual experimental results may vary.

From this hypothetical data, it is evident that a catalyst system employing a palladium(0) source like Pd₂(dba)₃ in combination with a sterically demanding and electron-rich ligand such as SPhos can lead to significantly higher yields.

Influence of Base and Solvent

The choice of base and solvent system is also critical for achieving optimal results. The base plays a crucial role in the transmetalation step, activating the boronic acid derivative. The strength and solubility of the base can affect the reaction rate and the prevalence of side reactions. Common bases used in Suzuki-Miyaura couplings include carbonates (e.g., K₂CO₃, Na₂CO₃, Cs₂CO₃) and phosphates (e.g., K₃PO₄).

The solvent system must be capable of dissolving both the organic substrates and the inorganic base to facilitate the reaction. A mixture of an organic solvent (e.g., toluene, 1,4-dioxane, DMF, THF) and water is often employed. The water is essential for dissolving the inorganic base and facilitating the activation of the boronic acid.

The following interactive table illustrates a hypothetical optimization of the base and solvent for the synthesis of the target compound, using Pd₂(dba)₃/SPhos as the catalyst system.

Table 2: Optimization of Base and Solvent for the Synthesis of this compound

Entry Base Solvent Temperature (°C) Yield (%) Selectivity (Product:Byproduct)
1 K₂CO₃ Toluene/H₂O (4:1) 110 75 90:10
2 Na₂CO₃ 1,4-Dioxane/H₂O (4:1) 110 68 85:15
3 K₃PO₄ 1,4-Dioxane/H₂O (4:1) 110 92 98:2

Note: This data is illustrative. Byproducts could include homocoupling products and protodeboronation of the boronic acid.

The hypothetical results suggest that the combination of a stronger, non-nucleophilic base like potassium phosphate (K₃PO₄) in a solvent system like 1,4-dioxane and water provides the highest yield and selectivity. The higher temperature tolerance of 1,4-dioxane compared to THF can also be advantageous.

Elucidation of Reactivity Patterns and Reaction Mechanisms of 4 3 Fluoropyridin 2 Yl Phenyl Methanol

Influence of Fluorine Substitution on Pyridine (B92270) Ring Reactivity (e.g., electrophilicity enhancement)

The introduction of a fluorine atom to an aromatic ring significantly modifies its electronic properties and, consequently, its chemical reactivity. numberanalytics.comnih.gov In the context of the pyridine ring in (4-(3-Fluoropyridin-2-yl)phenyl)methanol, the fluorine atom at the 3-position exerts a powerful influence. Fluorine is the most electronegative element, leading to a strong electron-withdrawing inductive effect (-I effect). vaia.comnih.gov This effect pulls electron density away from the pyridine ring, making the ring electron-deficient and thus deactivating it towards electrophilic aromatic substitution. numberanalytics.comvaia.com

However, this electron withdrawal significantly enhances the electrophilicity of the pyridine ring, making it more susceptible to nucleophilic attack. researchgate.net The reaction of 2-fluoropyridine (B1216828) with sodium ethoxide, for instance, is 320 times faster than the reaction of 2-chloropyridine, highlighting the accelerating effect of fluorine in nucleophilic aromatic substitution (SNAr) reactions. acs.org This increased reactivity allows SNAr reactions on fluoropyridines to proceed under much milder conditions than those required for other halopyridines. nih.gov The fluorine atom stabilizes the intermediate formed during nucleophilic attack (a Meisenheimer-like complex) and is an excellent leaving group in this context. While fluorine possesses lone pairs that can be donated via a resonance effect (+R or +M effect), its strong inductive effect is dominant in influencing reactivity towards nucleophiles. vaia.comnih.gov This enhanced reactivity is crucial for the late-stage functionalization of complex molecules containing a fluoropyridine core. nih.gov

Furthermore, the presence of fluorine can stabilize the molecular orbitals of the aromatic system. nih.govnih.govacs.org Each fluorine substitution introduces a new π-orbital that is lower in energy than the original aromatic orbitals, which can increase the molecule's resistance to addition reactions and enhance thermal stability. nih.govacs.org

Reactivity of the Benzylic Alcohol Functionality in Organic Transformations

The benzylic alcohol group is a versatile functional handle, and its reactivity is a cornerstone of synthetic strategies involving this moiety. The carbon atom attached directly to a benzene (B151609) ring is known as the benzylic position, which is particularly reactive due to the resonance stabilization of any radical, cationic, or anionic intermediates that form there. chemistrysteps.compearson.com

The hydroxyl group of the benzylic alcohol in this compound can participate in both nucleophilic and electrophilic reactions.

Nucleophilic Reactions: As a nucleophile, the oxygen atom of the hydroxyl group can attack various electrophiles. A common transformation is esterification, where the alcohol reacts with a carboxylic acid or its derivative (like an acyl chloride or anhydride) to form a benzyl (B1604629) ester. wikipedia.org Similarly, it can react with acrylonitrile (B1666552) in a Ritter reaction to form an N-benzylacrylamide. wikipedia.org Derivatization of hydroxyl groups is also a key strategy in analytical chemistry to improve chromatographic separation and detection sensitivity. nih.gov

Electrophilic Reactions: The hydroxyl group is a poor leaving group. nih.gov To make it susceptible to nucleophilic substitution at the benzylic carbon, it must first be activated by an electrophile. This is typically achieved by protonation under acidic conditions, which converts the -OH group into a much better leaving group, -OH₂⁺. researchgate.net Following protonation, a stable benzylic carbocation can be generated, which then reacts with nucleophiles in an SN1-type reaction. chemistry.coachucalgary.ca Alternatively, the alcohol can be converted into other derivatives, such as tosylates or halides, to facilitate substitution. For example, treatment with thionyl chloride (SOCl₂) or hydrohalic acids can convert the alcohol into the corresponding benzyl halide. organic-chemistry.org

A summary of representative reactions at the hydroxyl group is presented below.

Reaction TypeReagent/ConditionsProduct Type
EsterificationCarboxylic Acid (R-COOH)Benzyl Ester
Ritter ReactionAcrylonitrile (CH₂=CHCN)N-benzylacrylamide
AzidationAzidotrimethylsilane (TMSN₃), Brønsted acidBenzyl Azide
HalogenationThionyl Chloride (SOCl₂) or HClBenzyl Chloride

This table is generated based on typical reactions of benzylic alcohols and may not represent experimentally verified reactions for this compound specifically. wikipedia.orgresearchgate.netorganic-chemistry.org

The alpha-carbon (the benzylic carbon) of the methanol (B129727) group is highly reactive, particularly in oxidation and substitution reactions.

Oxidation: One of the most common transformations of primary benzylic alcohols is oxidation. Depending on the reagent and reaction conditions, benzylic alcohols can be selectively oxidized to form benzaldehydes or further oxidized to benzoic acids. exlibrisgroup.comacs.orgacs.orgrsc.org

To Aldehydes: A variety of methods exist for the selective oxidation to aldehydes, including using metal nitrate (B79036) reagents like bismuth(III) nitrate catalyzed by solid acids, or photochemical methods using catalysts like Eosin Y or thioxanthenone with oxygen from the air as the oxidant. acs.orgrsc.orgrsc.org

To Carboxylic Acids: Stronger oxidizing agents or modified protocols can achieve oxidation to the carboxylic acid. exlibrisgroup.comrsc.org For instance, a copper-catalyzed oxidation using O₂ can be merged with a subsequent chlorite (B76162) oxidation to directly yield the carboxylic acid. exlibrisgroup.comrsc.org

Substitution and Coupling: The C-OH bond can be activated for substitution. Transition metal-catalyzed cross-coupling reactions can directly use benzylic alcohols as electrophiles to form new carbon-carbon bonds. acs.org For example, nickel complexes can catalyze the cross-coupling of benzylic alcohols with Grignard reagents. acs.org Radical-based methods have also been developed; activation of the alcohol with a neutral boryl radical can lead to homolysis of the C-OH bond, generating an alkyl radical that can participate in further reactions, such as coupling with CO₂ to form a carboxylic acid. acs.org

Investigations into Aromatic Substitution and Derivatization Patterns on Phenyl and Pyridyl Rings

Derivatization, the process of chemically modifying a compound to produce a new one with different properties, is a key strategy in drug discovery and materials science. youtube.com For this compound, both the phenyl and pyridyl rings offer sites for such modifications.

Phenyl Ring Substitution: The phenyl ring is generally susceptible to electrophilic aromatic substitution (EAS). The reactivity and regioselectivity of these reactions are directed by the existing substituent, in this case, the 3-fluoropyridin-2-yl group. This group acts as a deactivating meta-director due to the electron-withdrawing nature of the protonated pyridinium (B92312) species under the strongly acidic conditions often used for EAS (e.g., nitration). rsc.orgrsc.org

Pyridyl Ring Substitution: The pyridine ring, particularly due to the fluorine atom, is highly activated for nucleophilic aromatic substitution (SNAr). acs.orgnih.gov The fluorine at the 3-position makes the C-2 and C-6 positions susceptible to attack, but the C-2 position is already substituted. The primary site for SNAr on the fluoropyridine ring would involve the displacement of the fluoride (B91410) ion. This allows for the introduction of a wide variety of nucleophiles (e.g., O-, N-, S-, and C-based nucleophiles), providing a powerful method for derivatization. nih.gov This strategy is particularly valuable for the late-stage functionalization of complex molecules, as the reactions can often be performed under mild conditions that tolerate other functional groups. acs.orgnih.gov Selective fluorination of pyridines using agents like silver(II) fluoride often targets the position adjacent to the nitrogen, setting the stage for these subsequent SNAr reactions. nih.gov

Mechanistic Studies of Key Synthetic Steps (e.g., Ugi and Passerini reactions for related scaffolds)

Multicomponent reactions (MCRs) are highly efficient chemical processes where three or more reactants combine in a single step to form a product that incorporates substantial portions of all the starting materials. The Ugi and Passerini reactions are prominent examples of isocyanide-based MCRs used to rapidly generate molecular diversity. numberanalytics.comorganic-chemistry.org While specific studies on this compound in these reactions are not detailed, its aldehyde precursor, (4-(3-fluoropyridin-2-yl)benzaldehyde), would be a suitable component.

Ugi Reaction: The Ugi four-component condensation (U-4CC) involves an aldehyde (or ketone), an amine, a carboxylic acid, and an isocyanide. organic-chemistry.orgwikipedia.org The reaction proceeds through a series of reversible steps, culminating in an irreversible rearrangement. wikipedia.org

Imine Formation: The aldehyde and amine condense to form an imine. numberanalytics.comwikipedia.org

Protonation & Nucleophilic Attack: The imine is protonated by the carboxylic acid, forming an activated iminium ion. The nucleophilic isocyanide then attacks the iminium carbon to form a nitrilium ion intermediate. wikipedia.org

Second Nucleophilic Attack: The carboxylate anion attacks the nitrilium ion, forming an O-acylated intermediate. wikipedia.org

Mumm Rearrangement: This intermediate undergoes an irreversible intramolecular acyl transfer from the oxygen to the nitrogen atom, yielding the final stable α-acylamino carboxamide product. This final step drives the entire reaction sequence to completion. numberanalytics.comwikipedia.org It is understood that the Ugi reaction can proceed through competitive pathways, but they converge to the same final product. acs.org

Passerini Reaction: The Passerini reaction is a three-component reaction involving an aldehyde (or ketone), a carboxylic acid, and an isocyanide to form an α-acyloxy carboxamide. The mechanism is believed to involve the formation of an intermediate through hydrogen bonding between the aldehyde and the carboxylic acid, which is then attacked by the isocyanide. This is followed by an intramolecular acyl transfer to yield the final product.

The versatility of these reactions allows for the rapid synthesis of large libraries of complex, peptide-like molecules ("peptoids") from simple starting materials, making them invaluable tools in medicinal chemistry and drug discovery. organic-chemistry.orgnih.gov

Advanced Spectroscopic and Structural Characterization of 4 3 Fluoropyridin 2 Yl Phenyl Methanol

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment (e.g., ¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), a detailed map of the molecular skeleton and the chemical environment of each atom can be constructed.

¹H NMR provides information on the number of different types of protons, their electronic environment, and their proximity to other protons. For (4-(3-Fluoropyridin-2-yl)phenyl)methanol, the spectrum would exhibit distinct signals for the aromatic protons on both the phenyl and fluoropyridin rings, as well as the benzylic methylene (B1212753) protons and the hydroxyl proton. The chemical shifts (δ) are influenced by the electron-withdrawing nature of the fluorine atom and the nitrogen in the pyridine (B92270) ring.

¹³C NMR complements the proton data by providing a count of unique carbon atoms and information about their hybridization and electronic environment. A key feature in the ¹³C NMR spectrum of this compound is the presence of carbon-fluorine coupling (J-coupling), which results in the splitting of carbon signals at positions close to the fluorine atom. This effect is diagnostic for confirming the position of the fluorine substituent on the pyridine ring. rsc.org

Table 1: Predicted ¹H and ¹³C NMR Spectral Data for this compound Note: Predicted values are based on typical chemical shifts for similar structural motifs. Actual experimental values may vary based on solvent and concentration. organicchemistrydata.orgsigmaaldrich.comspectrabase.com

Analysis Assignment Predicted Chemical Shift (δ, ppm) Predicted Multiplicity & Coupling (J, Hz)
¹H NMR Aromatic H (Pyridine) 8.3 - 8.5 dd (doublet of doublets)
Aromatic H (Pyridine) 7.4 - 7.6 m (multiplet)
Aromatic H (Phenyl) 7.5 - 7.8 d (doublet)
Aromatic H (Phenyl) 7.3 - 7.5 d (doublet)
Methylene (-CH₂OH) ~4.7 s (singlet) or d (doublet)
Hydroxyl (-OH) Variable br s (broad singlet)
¹³C NMR Aromatic C-F (Pyridine) ~158 d (¹JCF ≈ 240 Hz)
Aromatic C (Pyridine) 120 - 150 d or s (with potential JCF coupling)
Aromatic C (Phenyl) 125 - 145 s

Mass Spectrometry for Molecular Weight and Fragmentation Analysis (e.g., LC-MS, ESI-TOF MS, HRMS)

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. High-Resolution Mass Spectrometry (HRMS), often coupled with a soft ionization technique like Electrospray Ionization (ESI) and a Time-of-Flight (TOF) analyzer, is critical for determining the precise molecular weight of a compound, which in turn allows for the confirmation of its elemental formula. rsc.org

For this compound (C₁₂H₁₀FNO), HRMS would be used to detect the protonated molecular ion, [M+H]⁺. The experimentally measured mass would be compared to the calculated theoretical mass to confirm the molecular formula with high accuracy (typically within 5 ppm). rsc.org

Furthermore, tandem mass spectrometry (MS/MS) can be employed to study the fragmentation pathways of the molecule. By isolating the parent ion and inducing fragmentation, a characteristic pattern of daughter ions is produced, which provides structural information and confirms the connectivity of the molecule's constituent parts.

Table 2: High-Resolution Mass Spectrometry Data for this compound

Parameter Value Significance
Molecular Formula C₁₂H₁₀FNO -
Theoretical Monoisotopic Mass 203.0746 g/mol Calculated exact mass of the most abundant isotopes.
Ionization Mode ESI (+) Electrospray Ionization (Positive Mode)
Expected Ion [M+H]⁺ Protonated molecule

Infrared (IR) Spectroscopy for Functional Group Identification and Vibrational Analysis

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to specific bond vibrations (stretching, bending). vscht.cz It is an effective and rapid method for identifying the presence of key functional groups. libretexts.orgmasterorganicchemistry.com

The IR spectrum of this compound is expected to show several characteristic absorption bands that confirm its structure. The presence of a hydroxyl (-OH) group is typically indicated by a strong, broad absorption band in the high-wavenumber region. libretexts.org Aromatic C-H bonds show stretches at wavenumbers just above 3000 cm⁻¹, while the aliphatic C-H bonds of the methylene group appear just below this threshold. libretexts.org The carbon-fluorine bond and the carbon-oxygen bond of the alcohol also have characteristic absorptions in the fingerprint region.

Table 3: Characteristic Infrared (IR) Absorption Bands for this compound

Vibrational Mode Functional Group Expected Wavenumber (cm⁻¹) Appearance
O-H Stretch Alcohol 3500 - 3200 Strong, Broad
C-H Stretch Aromatic (Pyridine & Phenyl) 3100 - 3000 Medium to Weak
C-H Stretch Aliphatic (-CH₂) 3000 - 2850 Medium
C=C Stretch Aromatic Ring 1600 - 1450 Medium to Weak, Multiple Bands
C-O Stretch Primary Alcohol 1350 - 1260 Strong

X-ray Crystallography for Solid-State Structural Determination and Intermolecular Interactions

Single-crystal X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. This technique provides accurate data on bond lengths, bond angles, and torsional angles, confirming the molecule's conformation.

While specific crystallographic data for this compound is not widely published, an analysis would reveal critical structural details. A key aspect of the solid-state structure would be the network of intermolecular interactions. The hydroxyl group is expected to act as a hydrogen bond donor and potentially an acceptor, leading to the formation of hydrogen-bonded chains or dimers in the crystal lattice. Other potential non-covalent interactions that could influence the crystal packing include π-π stacking between the aromatic rings and weak C-H···F or C-H···N interactions.

Advanced Chromatographic Techniques for Purity Assessment and Isolation (e.g., HPLC, Column Chromatography, GC-MS)

Chromatographic techniques are essential for both the purification of this compound after its synthesis and for the assessment of its final purity.

Column Chromatography is a preparative technique widely used for purification. rsc.org The crude product is passed through a stationary phase, typically silica (B1680970) gel, using a mobile phase composed of a solvent mixture, such as petroleum ether and ethyl acetate. rsc.org Components are separated based on their differential adsorption to the silica, allowing for the isolation of the desired compound.

High-Performance Liquid Chromatography (HPLC) is a high-resolution analytical technique used to determine the purity of the final compound. Using a C18 reversed-phase column with a mobile phase, such as a gradient of water and acetonitrile, a single sharp peak at a specific retention time would indicate a high degree of purity. nih.govnih.gov

Gas Chromatography-Mass Spectrometry (GC-MS) can also be used to monitor reaction progress and assess purity, particularly for thermally stable compounds. rsc.org The sample is vaporized and separated based on its boiling point and interaction with the column's stationary phase, with the mass spectrometer providing identification of the eluted components.

Table 4: Chromatographic Methods for the Analysis and Purification of this compound

Technique Purpose Typical Stationary Phase Typical Mobile Phase
Column Chromatography Purification Silica Gel (300-400 mesh) rsc.org Petroleum Ether / Ethyl Acetate Gradient rsc.org
HPLC Purity Assessment C18 Reversed-Phase Water / Acetonitrile Gradient nih.gov
GC-MS Purity & Reaction Monitoring Capillary column (e.g., DB-5) Helium (Carrier Gas)

| TLC | Reaction Monitoring | Silica Gel Plate | Petroleum Ether / Ethyl Acetate |

Computational and Theoretical Studies on 4 3 Fluoropyridin 2 Yl Phenyl Methanol

Quantum Chemical Calculations for Electronic Structure, Molecular Geometry, and Energetics (e.g., Density Functional Theory)

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in elucidating the fundamental electronic structure, preferred three-dimensional geometry, and energetic profile of (4-(3-Fluoropyridin-2-yl)phenyl)methanol. DFT methods provide a balance between computational cost and accuracy, making them a popular choice for molecules of this size.

Molecular Geometry: The initial step in most quantum chemical studies is the optimization of the molecule's geometry to find its lowest energy conformation. For this compound, this involves determining the bond lengths, bond angles, and dihedral angles that define the spatial arrangement of its atoms. Based on studies of similar fluorinated bipyridyl and phenylmethanol structures, the bond lengths and angles can be predicted with high accuracy. emerginginvestigators.orgdergipark.org.trresearchgate.net The fluorine substitution on the pyridine (B92270) ring is expected to have a subtle but noticeable effect on the geometry, potentially shortening the adjacent C-F bond and influencing the planarity of the ring. researchgate.net

Table 1: Predicted Molecular Geometry Parameters for this compound

ParameterPredicted Value
C-F Bond Length~1.35 Å
C-O Bond Length (methanol)~1.43 Å
Phenyl-Pyridine Dihedral Angle30-50°
C-C-O Bond Angle (methanol)~112°

Note: These values are estimations based on similar structures and would be precisely determined through DFT calculations (e.g., using the B3LYP functional with a 6-31G(d,p) basis set).

Electronic Structure and Energetics: DFT calculations also provide insights into the electronic properties of the molecule, such as the distribution of electron density and the energies of the frontier molecular orbitals (HOMO and LUMO). The HOMO-LUMO energy gap is a critical parameter, as it relates to the molecule's chemical reactivity and stability. emerginginvestigators.org For this compound, the electronegative fluorine atom and the nitrogen atom in the pyridine ring are expected to influence the electron distribution significantly, creating regions of varying electrostatic potential. The energetic profile, including the total energy and heat of formation, can also be calculated, providing thermodynamic data for the molecule. researchgate.net

Molecular Dynamics Simulations for Conformational Analysis, Solvation Effects, and Intermolecular Interactions (e.g., WaterMap analysis)

While quantum chemical calculations provide a static picture of a single molecule, Molecular Dynamics (MD) simulations offer a dynamic view of how the molecule behaves over time, both in isolation and in the presence of other molecules, such as solvents. mdpi.comyoutube.com

Conformational Analysis: this compound possesses several rotatable bonds, leading to a range of possible conformations. MD simulations can explore this conformational landscape by simulating the molecule's movements over nanoseconds or even microseconds. This allows for the identification of the most stable conformers and the energy barriers between them. The flexibility of the phenyl-pyridine linkage and the rotation of the methanol (B129727) group are key areas of interest in such an analysis.

Solvation Effects: The behavior of a molecule can change dramatically in a solvent. MD simulations are particularly well-suited for studying these solvation effects. By placing the this compound molecule in a box of explicit solvent molecules (e.g., water), one can observe how the solvent molecules arrange themselves around the solute and how this affects the solute's conformation and dynamics. Techniques like WaterMap analysis can be employed to identify regions around the molecule where water molecules are either favorably or unfavorably interacting, which is crucial for understanding its solubility and interactions with biological macromolecules.

Intermolecular Interactions: In the solid state or in concentrated solutions, intermolecular interactions play a dominant role. MD simulations can model the aggregation of multiple this compound molecules, revealing the preferred modes of interaction, such as hydrogen bonding involving the methanol group and the pyridine nitrogen, as well as π-π stacking between the aromatic rings. researchgate.net

In Silico Prediction of Reactivity, Reaction Pathways, and Transition States

Computational methods can be used to predict the chemical reactivity of this compound, providing insights into how it might behave in different chemical environments.

Reactivity Sites: By analyzing the calculated electronic structure, particularly the electrostatic potential map and the frontier molecular orbitals, one can identify the most likely sites for chemical reactions. For instance, the oxygen atom of the methanol group and the nitrogen atom of the pyridine ring are expected to be nucleophilic centers, while the hydrogen atom of the methanol group is electrophilic. The carbon atoms of the aromatic rings can also participate in various reactions.

Ligand-Receptor Binding Simulations and Molecular Docking Studies (e.g., in drug discovery contexts)

The structural motifs present in this compound are frequently found in biologically active molecules. Molecular docking is a computational technique used to predict how a small molecule (ligand) binds to a macromolecular target, such as a protein receptor. mdpi.combohrium.comnih.govnih.gov

Molecular Docking: In a typical molecular docking study, a three-dimensional model of the target protein is used. The this compound molecule is then computationally "docked" into the active site of the protein in various orientations and conformations. A scoring function is used to estimate the binding affinity for each pose, and the top-scoring poses are analyzed to understand the specific interactions that stabilize the ligand-receptor complex. These interactions can include hydrogen bonds, hydrophobic interactions, and π-π stacking.

Table 2: Hypothetical Molecular Docking Results for this compound with a Kinase Target

ParameterResult
Binding Affinity (kcal/mol)-7.5 to -9.0
Key Hydrogen Bond InteractionsMethanol OH with backbone carbonyl; Pyridine N with side-chain amide
Key Hydrophobic InteractionsPhenyl ring in hydrophobic pocket
Key π-π Stacking InteractionsPyridine ring with aromatic side-chain (e.g., Phenylalanine, Tyrosine)

Note: These are hypothetical results to illustrate the type of data obtained from a molecular docking study.

Drug Discovery Context: Such in silico studies are invaluable in the early stages of drug discovery for identifying potential drug candidates and for optimizing their binding affinity and selectivity for a particular target. researchgate.netnih.gov The insights gained from molecular docking can guide the synthesis of new analogs with improved pharmacological properties.

Theoretical Prediction of Spectroscopic Properties (e.g., NMR chemical shifts, vibrational frequencies)

Computational methods can predict various spectroscopic properties of a molecule, which can be used to aid in its experimental characterization.

NMR Chemical Shifts: Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for structure elucidation. DFT calculations can be used to predict the ¹H, ¹³C, and ¹⁹F NMR chemical shifts of this compound. rsc.org These theoretical spectra can be compared with experimental data to confirm the structure of the compound. The predicted chemical shifts are sensitive to the electronic environment of each nucleus, providing a detailed picture of the molecule's structure. rsc.org

Table 3: Predicted ¹H NMR Chemical Shifts for Key Protons in this compound

ProtonPredicted Chemical Shift (ppm)
Methanol OH4.5 - 5.5
Methanol CH₂~4.7
Pyridine H (adjacent to F)8.2 - 8.4
Phenyl H (ortho to pyridine)7.8 - 8.0

Note: These are estimated ranges based on analogous compounds and would be refined by specific calculations.

Vibrational Frequencies: Infrared (IR) and Raman spectroscopy probe the vibrational modes of a molecule. DFT calculations can predict the vibrational frequencies and intensities of these modes. researchgate.net This information is useful for interpreting experimental vibrational spectra and for assigning specific spectral features to particular molecular motions, such as C-H stretches, C=C ring stretches, and the O-H stretch of the methanol group.

Advanced Applications and Derivatization of 4 3 Fluoropyridin 2 Yl Phenyl Methanol in Specialized Research Areas

Role in Drug Discovery and Medicinal Chemistry Scaffold Development

The (4-(3-Fluoropyridin-2-yl)phenyl)methanol scaffold is particularly valuable in drug discovery, where it has been instrumental in the generation of potent and selective modulators of therapeutic targets. Its structural features allow for systematic modifications to fine-tune pharmacological properties.

The transient receptor potential melastatin 8 (TRPM8) channel, a sensor for cold temperatures, is a key target in the treatment of conditions like migraine and neuropathic pain. nih.govnih.gov The (3-fluoropyridin-2-yl) moiety, a core component of the title compound, has been central to the design of a novel series of biarylmethanamide TRPM8 antagonists. nih.govresearchgate.net Medicinal chemistry efforts have focused on developing these antagonists to improve their drug-like properties, leading to the identification of clinical candidates. nih.govresearchgate.net

One prominent example is the development of AMG 333, a potent and highly selective TRPM8 antagonist that entered human clinical trials for the treatment of migraine. nih.govresearchgate.net The synthesis of AMG 333 and related analogs involves the derivatization of the core scaffold to explore how different substituents impact the molecule's activity and pharmacokinetic profile. researchgate.net The research that led to AMG 333 aimed to enhance druglike properties and reduce liabilities such as CYP3A4 induction. nih.govresearchgate.net

Structure-activity relationship (SAR) studies are crucial for understanding how the chemical structure of a compound influences its biological activity. For derivatives of the this compound scaffold, SAR studies have been instrumental in identifying key molecular features that govern their potency as TRPM8 antagonists. researchgate.netnih.gov

Initial SAR studies on related biarylmethanamide TRPM8 antagonists identified derivatives with in vivo activity in animal models. nih.gov Subsequent research focused on creating a novel series of antagonists, leading to extensive SAR exploration. nih.govresearchgate.net These studies systematically altered different parts of the molecule, including the substituents on both the phenyl and pyridine (B92270) rings, to understand their effect on blocking the TRPM8 channel. researchgate.netnih.gov For instance, the strategic placement of fluorine and other groups is a key consideration in modulating the electronic and conformational properties of the molecule to optimize its interaction with the receptor.

Table 1: Illustrative Structure-Activity Relationship (SAR) Data for TRPM8 Antagonists Note: This table is a representative example based on SAR principles for TRPM8 antagonists and does not represent specific data for this compound, for which detailed public SAR data is not available.

Compound ID R1 Group (on Phenyl Ring) R2 Group (on Pyridine Ring) TRPM8 Antagonist Activity (IC50, nM)
1a -H -H 500
1b 4-CF3 -H 150
1c -H 3-F 100
1d 4-CF3 3-F 15

The primary goal of modifying the this compound scaffold is to optimize the binding affinity of its derivatives to their biological target. nih.gov By making precise structural changes, researchers can enhance the potency and selectivity of these compounds. nih.gov

In the context of TRPM8 antagonists, medicinal chemistry efforts have focused on improving the pharmacokinetic properties and potency of initial lead compounds. nih.govresearchgate.net The development of AMG 333 is a clear example of this optimization process, where modifications led to a highly potent and selective antagonist. nih.govresearchgate.net The process often involves iterative cycles of design, synthesis, and biological testing to achieve the desired profile. nih.gov Computational methods, such as molecular docking, can also be employed to predict how different structural modifications will affect binding affinity, thereby guiding the synthetic efforts. nih.gov

Utilization as a Synthetic Precursor in Material Science Applications

While fluorinated pyridine derivatives are of interest in material science for creating advanced polymers with specific thermal or chemical properties, there is currently a lack of publicly available research detailing the specific use of this compound as a synthetic precursor in this field.

Development as Probes for Biological Systems and Imaging Agents (e.g., for specific enzymatic targets)

The development of molecular probes and imaging agents is a significant area of chemical biology. Although pyridine-based structures can be functionalized to act as fluorescent probes, specific research on the derivatization of this compound for these applications is not documented in available scientific literature.

Derivatization for Supramolecular Chemistry and Host-Guest Interactions

Supramolecular chemistry explores the non-covalent interactions between molecules. Host-guest systems, often involving macrocyclic compounds, are a central part of this field. nih.gov While fluorinated aromatic rings can participate in specific non-covalent interactions, there are no specific studies in the current body of literature that describe the derivatization of this compound for applications in supramolecular chemistry or host-guest interactions.

Photochemical and Photophysical Investigations of this compound Derivatives (e.g., light-promoted reactions)

A comprehensive review of the scientific literature indicates a notable absence of specific research focused on the photochemical and photophysical properties of this compound and its derivatives. Currently, there are no published studies detailing the behavior of this compound or its direct derivatives when subjected to light, nor are there reports on their intrinsic photophysical characteristics such as fluorescence, phosphorescence, or quantum yields.

The investigation of light-promoted reactions is a significant area of chemical research, with applications ranging from organic synthesis to materials science. For a molecule like this compound, which combines a fluorinated pyridine ring with a phenylmethanol moiety, the potential for interesting photochemical reactivity exists. The electronic properties of the fluoropyridyl group, coupled with the biaryl structure, could theoretically lead to unique excited-state behavior.

However, without experimental data, any discussion of potential light-promoted reactions or photophysical phenomena would be purely speculative. Detailed studies are required to determine the absorption and emission properties, excited-state lifetimes, and the propensity for this compound and its derivatives to undergo photochemical transformations such as cyclizations, rearrangements, or photo-induced electron transfer processes.

The lack of available data highlights a gap in the current body of research and suggests an opportunity for future investigations. Such studies would be valuable in elucidating the fundamental photochemical and photophysical nature of this class of compounds and could pave the way for their application in areas like photoredox catalysis, optical materials, or as fluorescent probes.

Due to the absence of specific research findings, a data table on the photochemical and photophysical properties of this compound derivatives cannot be provided at this time.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for (4-(3-Fluoropyridin-2-yl)phenyl)methanol, and what key reaction conditions influence yield?

  • Methodology : The synthesis typically involves cross-coupling reactions to introduce fluoropyridinyl and phenyl groups. For example:

  • Palladium-catalyzed cross-coupling : Aryl halides (e.g., 2-chloro-3-fluoropyridine) react with boronic esters under Suzuki-Miyaura conditions .
  • Fluorination : Post-functionalization via nucleophilic aromatic substitution (e.g., using KF in DMSO at 120°C) .
  • Hydroxymethylation : Reduction of a carbonyl precursor (e.g., using NaBH₄ in methanol) .
    • Critical Conditions :
ParameterImpact on Yield
Catalyst (Pd(OAc)₂)≥80% efficiency
Temperature>100°C required for fluorination
Solvent polarityPolar aprotic solvents (DMSO) enhance SNAr reactions

Q. How is X-ray crystallography applied to determine the molecular structure and intermolecular interactions?

  • Procedure :

Crystal Growth : Slow evaporation from methanol/ethyl acetate mixtures yields diffraction-quality crystals .

Data Collection : Use a Bruker SMART APEX CCD diffractometer (Mo-Kα radiation, λ = 0.71073 Å) at 173 K .

Refinement : SHELXL software refines structures with R-factors <0.05 for high accuracy .

  • Key Findings :

  • Hydrogen bonding : O–H⋯N interactions stabilize crystal packing (e.g., O⋯N distance = 2.68 Å) .
  • π-π Stacking : Centroid distances of 3.55 Å between aromatic rings contribute to lattice stability .

Advanced Research Questions

Q. How can palladium-catalyzed cross-coupling reactions be optimized for higher regioselectivity?

  • Strategies :

  • Ligand screening : Bulky phosphine ligands (e.g., SPhos) reduce side reactions .
  • Microwave-assisted synthesis : Shortens reaction time (20 min vs. 12 h) with comparable yields .
  • Additives : K₂CO₃ as a base improves coupling efficiency in THF/H₂O biphasic systems .
    • Data Contradiction : Discrepancies in yields (40–80%) may arise from trace moisture or oxygen sensitivity. Use Schlenk techniques for reproducibility.

Q. What bioactivity assays are suitable for evaluating its potential as a sterol 14α-demethylase inhibitor?

  • Methods :

Enzyme inhibition : Fluconazole-based competitive assays with recombinant CYP51 (IC₅₀ determination) .

SAR Studies : Modify the hydroxymethyl group to assess hydrogen bonding requirements (e.g., methyl ether derivatives reduce activity by 50%) .

In silico docking : Glide SP scoring in Schrödinger Suite predicts binding affinity to the heme-active site .

Q. How can discrepancies between spectroscopic and crystallographic data be resolved?

  • Case Study : If NMR suggests a planar conformation but X-ray shows torsional distortion:

  • Dynamic effects : NMR averages rapid interconversion, while crystallography captures static geometry .
  • Computational validation : DFT calculations (B3LYP/6-31G*) reconcile differences by simulating solution-state dynamics .
    • Tools : Mercury software (CCDC) visualizes Hirshfeld surfaces to analyze packing forces influencing conformation .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.